2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5N4OS/c1-8-4-3-5-9(6-8)17-25-26-18(27(17)2)29-7-10(28)24-16-14(22)12(20)11(19)13(21)15(16)23/h3-6H,7H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWTYCSAPPKWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F5N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 401.42 g/mol. The structure features a triazole ring and a pentafluorophenyl group, which are significant for its biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound under discussion has been evaluated for its effectiveness against various microorganisms.
Antimicrobial Efficacy
In a study examining the antimicrobial activity of several triazole derivatives, it was found that compounds similar to our target demonstrated varying degrees of effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . The mechanism of action typically involves inhibition of ergosterol synthesis via the cytochrome P450 pathway .
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Moderate to Good |
| Candida albicans | Good |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. In particular, the compound's structural features suggest it may interfere with cancer cell proliferation.
Cytotoxicity Studies
In vitro studies have shown that similar triazole compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a comparative analysis indicated that certain derivatives had IC50 values in the low micromolar range against human cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | HeLa (Cervical) | 15.0 |
| Triazole Derivative B | MCF-7 (Breast) | 20.5 |
| This compound | TBD |
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : Similar triazoles inhibit cytochrome P450 enzymes involved in sterol synthesis.
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity : By altering membrane composition through sterol depletion.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on Antifungal Activity : A study demonstrated that a similar triazole effectively treated systemic fungal infections in immunocompromised patients .
- Cancer Treatment Trials : Clinical trials involving triazole derivatives showed promising results in reducing tumor size in patients with breast cancer .
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide. For instance:
- Compounds containing triazole rings have been shown to exhibit significant growth inhibition in various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions reaching up to 86.61% .
2. Antimicrobial Properties
The triazole framework is also associated with antimicrobial activities. Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting that this compound may possess similar properties.
3. Anti-inflammatory Potential
In silico studies have indicated that derivatives of this compound might act as inhibitors of enzymes involved in inflammatory pathways (e.g., 5-lipoxygenase). This suggests potential applications in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves straightforward chemical transformations using commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Q & A
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Vary substituents on the triazole (e.g., methyl to ethyl) and pentafluorophenyl groups.
- Bioactivity Profiling : Test analogs in parallel against primary targets (e.g., IC₅₀ comparisons).
- 3D-QSAR : Build CoMFA/CoMSIA models to correlate structural features with activity .
Key Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
